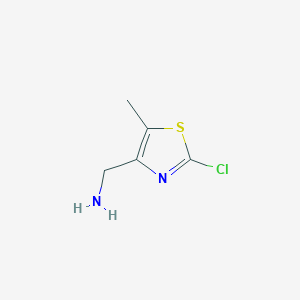![molecular formula C56H53N3O2Si B11927294 (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol is a complex organic compound that features a combination of cinchona alkaloid and binaphthol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol typically involves multiple steps:
Formation of the Cinchona Derivative: The cinchona alkaloid is first modified to introduce the imino group. This is usually achieved through a condensation reaction with an appropriate aldehyde or ketone under mild acidic conditions.
Binaphthol Derivative Preparation: The binaphthol moiety is protected with a tert-butyl diphenylsilyl group to prevent unwanted reactions during subsequent steps. This protection is typically achieved using tert-butyl diphenylsilyl chloride in the presence of a base such as imidazole.
Coupling Reaction: The final step involves coupling the modified cinchona alkaloid with the protected binaphthol derivative. This is often done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of flow microreactor systems could enhance the efficiency and sustainability of the process .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the binaphthol moiety.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The tert-butyl diphenylsilyl group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the binaphthol moiety.
Reduction: Amino derivatives of the cinchona moiety.
Substitution: Various substituted binaphthol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol is used as a chiral ligand in asymmetric catalysis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for synthesizing enantiomerically pure compounds.
Biology
The compound’s chiral properties also make it useful in biological research, particularly in the study of enzyme mechanisms and the development of chiral drugs.
Medicine
In medicine, this compound can be explored for its potential as a chiral auxiliary in the synthesis of pharmaceutical agents. Its ability to influence the stereochemistry of reactions can lead to the production of more effective and selective drugs.
Industry
Industrially, the compound can be used in the production of fine chemicals and advanced materials. Its role as a chiral catalyst can improve the efficiency and selectivity of various industrial processes.
作用機序
The mechanism by which (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its ability to act as a chiral ligand. It coordinates with metal centers in catalytic reactions, inducing chirality and facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include various metal complexes and catalytic cycles.
類似化合物との比較
Similar Compounds
®-3,3’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (S-BINAP): A similar compound with opposite chirality.
®-1,1’-Bi-2-naphthol (BINOL): A chiral diol used in various asymmetric synthesis applications.
Uniqueness
What sets (1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2’-[[(tert-butyl)diphenylsilyl]oxy]-[1,1’-binaphthalen]-2-ol apart is its combination of cinchona alkaloid and binaphthol moieties. This unique structure provides enhanced chiral induction and versatility in catalytic applications compared to other chiral ligands.
特性
分子式 |
C56H53N3O2Si |
|---|---|
分子量 |
828.1 g/mol |
IUPAC名 |
1-[2-[tert-butyl(diphenyl)silyl]oxynaphthalen-1-yl]-3-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C56H53N3O2Si/c1-5-38-37-59-33-31-40(38)35-50(59)54(48-30-32-57-49-27-17-16-26-47(48)49)58-36-42-34-41-19-13-15-25-46(41)53(55(42)60)52-45-24-14-12-18-39(45)28-29-51(52)61-62(56(2,3)4,43-20-8-6-9-21-43)44-22-10-7-11-23-44/h5-30,32,34,36,38,40,50,54,60H,1,31,33,35,37H2,2-4H3/t38-,40-,50+,54-/m0/s1 |
InChIキー |
HJVPMMQNVLOVDY-GVUQDIPBSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=N[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8C=C)C9=CC=NC1=CC=CC=C91)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C4=CC=CC=C4C=C3)C5=C(C(=CC6=CC=CC=C65)C=NC(C7CC8CCN7CC8C=C)C9=CC=NC1=CC=CC=C91)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


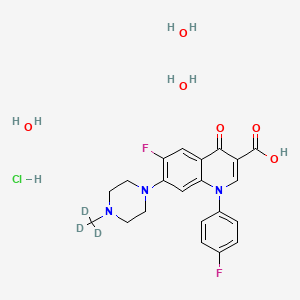
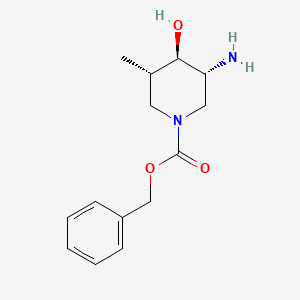

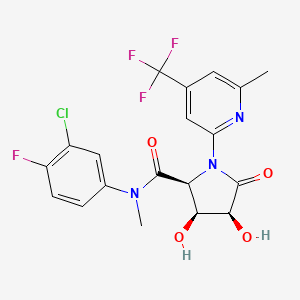
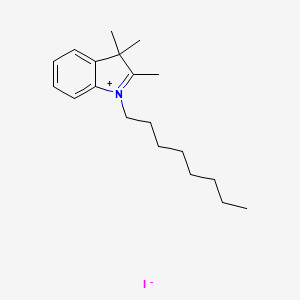
![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)
![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)
